Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1173694-01-3) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a phenyl group at position 6 and an ethyl ester at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals and biologically active agents. Its structural versatility allows for functionalization at various positions, enabling the creation of derivatives with tailored properties .
Properties
IUPAC Name |
ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)14-11-18-10-13(8-9-15(18)17-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLILXYOUBSCYRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719250 | |
| Record name | Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173694-01-3 | |
| Record name | Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives with Ethyl Acetoacetate
A classical approach involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic or basic conditions, leading to cyclization and formation of the imidazo[1,2-a]pyridine core. This method typically proceeds via:
- Initial condensation between 2-aminopyridine and ethyl acetoacetate.
- Cyclization facilitated by acid or base catalysis.
- Esterification at the 2-position to yield the ethyl ester derivative.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Catalyst | Acidic (e.g., acetic acid) or basic (e.g., NaOH) | |
| Solvent | Ethanol or ethanol-water mixture | |
| Temperature | Reflux |
This route is favored for its simplicity and high yields, often exceeding 70%.
Bromination and Subsequent Cyclization
An alternative involves selective bromination at the 6-position of a pyridine ring, followed by cyclization with ethyl esters:
- Step 1: Bromination of 2-aminopyridine derivatives to obtain 6-bromo intermediates.
- Step 2: Nucleophilic substitution or cyclization with ethyl acetoacetate under basic conditions.
This method allows for regioselective functionalization, enabling substitution at the 6-position, critical for the phenyl group introduction.
Hydrolysis and Derivatization
Post-synthesis, the ester group can be hydrolyzed to the corresponding acid using:
| Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiOH/H₂O | Reflux | Carboxylic acid | ~87% | |
| H₂SO₄ | Reflux | Carboxylic acid | ~82% |
This step is essential for further derivatization, such as amide formation.
Research Findings and Data Tables
Synthesis via Cyclization of 2-Aminopyridine and Ethyl Acetoacetate
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | 2-Aminopyridine + Ethyl acetoacetate | Reflux, acid/base catalysis | >70% |
Suzuki Cross-Coupling for Phenyl Substitution
| Starting Material | Coupling Partner | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | DMF, 0°C, O₂ | 70–85% |
Hydrolysis to Carboxylic Acid
| Ester | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| This compound | LiOH/H₂O | Reflux | 87% |
Summary of the Most Efficient Preparation Method
Based on the literature:
- Step 1: Synthesize the 6-bromo derivative via bromination of a suitable precursor.
- Step 2: Perform Suzuki-Miyaura cross-coupling with phenylboronic acid to introduce the phenyl group at the 6-position.
- Step 3: Hydrolyze the ester to the corresponding acid if needed for further applications.
This route offers high yields, regioselectivity, and scalability, making it the preferred method for preparing This compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Biological Activities
Research has highlighted several biological activities associated with ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes, which may contribute to its therapeutic effects in various diseases. Further studies are required to elucidate the mechanisms involved.
- Antimicrobial Activity : Preliminary evaluations indicate that derivatives of imidazo[1,2-a]pyridine compounds exhibit antimicrobial properties, suggesting potential applications in treating infections .
- Anticancer Properties : The compound's structure allows it to interact with key signaling pathways involved in cancer progression. For example, it has been investigated as a phosphatidylinositol 3-kinase inhibitor, which is crucial for tumorigenesis and cancer cell proliferation .
Case Study 1: Antimicrobial Evaluation
A study evaluated various derivatives of imidazo[1,2-a]pyridine compounds for their antimicrobial efficacy against a range of bacterial strains. This compound demonstrated significant inhibition against certain pathogens, highlighting its potential as a lead compound for developing new antibiotics.
Case Study 2: Cancer Therapeutics
In a series of experiments focused on cancer treatment, this compound derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Some derivatives exhibited enhanced potency compared to traditional chemotherapeutics like isoniazid against Mycobacterium tuberculosis strains, indicating a promising avenue for further development in oncology .
Interaction Studies
Interaction studies have been conducted to understand the binding affinity of this compound with various biological targets. Techniques such as molecular docking and surface plasmon resonance have been employed to elucidate these interactions and optimize the compound's pharmacodynamics.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Enzyme Inhibition | Potential to inhibit specific enzymes involved in disease pathways |
| Antimicrobial Activity | Demonstrated efficacy against various bacterial strains |
| Anticancer Properties | Investigated as a phosphatidylinositol 3-kinase inhibitor for cancer treatment |
| Interaction Studies | Binding affinity studies using molecular docking techniques |
Mechanism of Action
The mechanism of action of ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain kinases and enzymes involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to bind to these targets is attributed to its unique fused bicyclic structure, which allows for specific interactions with the active sites of the enzymes .
Comparison with Similar Compounds
Structural Modifications and Substitution Patterns
Key structural variations among imidazo[1,2-a]pyridine derivatives include halogenation (Br, Cl, F), methyl or methoxy substitutions, and modifications to the ester group. Below is a detailed comparison:
Table 1: Structural and Physical Properties of Selected Imidazo[1,2-a]pyridine Derivatives
Physicochemical Properties
- Melting Points: Halogenation increases melting points; e.g., Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate melts at 208°C, higher than non-halogenated analogs .
- Solubility : Ester groups enhance solubility in organic solvents, while halogenation may reduce it due to increased molecular weight and polarity .
Commercial Availability and Pricing
Biological Activity
Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate (EPIPC) is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₄N₂O₂
- Molecular Weight : Approximately 266.3 g/mol
- Structural Features : The compound features an ethyl ester group at the carboxylate position, which enhances its chemical reactivity and solubility properties. The imidazo and pyridine rings contribute to its diverse biological activities.
EPIPC has been shown to interact with various molecular targets, leading to significant biological effects:
- Enzyme Inhibition : It inhibits specific kinases and enzymes involved in cellular signaling pathways, which can suppress cell proliferation and induce apoptosis in cancer cells.
- Antimicrobial Activity : Similar compounds exhibit antimicrobial properties against various pathogens, suggesting that EPIPC may also possess such activities .
Anticancer Properties
Research indicates that EPIPC has potential as an anticancer agent. Its ability to inhibit cell proliferation has been demonstrated in several studies:
- Cell Lines Tested : Studies have evaluated EPIPC against various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2), showing promising antiproliferative effects .
- In Vivo Studies : Animal models have been used to assess the compound's efficacy in reducing tumor growth, although further studies are needed for comprehensive validation.
Antimicrobial Activity
EPIPC's structural characteristics suggest potential antimicrobial effects:
- Activity Against Pathogens : Preliminary studies indicate that compounds with similar structures show activity against Gram-positive and Gram-negative bacteria as well as fungi . The minimum inhibitory concentration (MIC) values for related compounds suggest that EPIPC could be effective against a range of microbial strains.
Case Studies and Research Findings
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-phenylimidazo[1,2-a]pyridine-2-carboxylate?
The synthesis typically involves multi-step reactions. For example, ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives can be synthesized via condensation of 2-aminopyridine with ethyl bromopyruvate under refluxing ethanol conditions . To introduce the 6-phenyl substituent, methods like Suzuki-Miyaura coupling or directed C-H functionalization may be employed. Reaction optimization (e.g., solvent, temperature, and catalyst selection) is critical for improving yields and purity. For instance, using K₂CO₃ as a base in DMF at 80°C has been effective for similar intermediates .
Q. How can spectroscopic techniques validate the structure of this compound?
Structural confirmation relies on combined spectroscopic
- ¹H NMR : Characteristic signals include the ester methyl group (δ ~1.3–1.5 ppm, triplet) and aromatic protons (δ ~7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight.
- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles with R-factors < 0.05 for high accuracy .
Q. What are the known biological activities associated with imidazo[1,2-a]pyridine derivatives like this compound?
Imidazo[1,2-a]pyridines exhibit diverse bioactivities, including cyclin-dependent kinase (CDK) inhibition, anticonvulsant effects, and antiviral properties . Specific activities for the 6-phenyl derivative should be confirmed via assays such as kinase inhibition (e.g., c-Met receptor tyrosine kinase) or antiproliferative screens (e.g., MTT assays on cancer cell lines) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations optimize molecular geometry and predict electronic properties:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate reactivity and charge transfer potential.
- Natural Bond Orbital (NBO) Analysis : Identifies stabilizing interactions (e.g., hyperconjugation between the ester group and aromatic system).
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to predict nucleophilic/electrophilic sites .
Q. What strategies address regioselectivity challenges during the synthesis of substituted imidazo[1,2-a]pyridines?
Regioselectivity is influenced by:
- Catalyst Design : Transition metal catalysts (e.g., Pd for cross-coupling) direct substitution patterns.
- Reaction Monitoring : TLC or HPLC tracks intermediate formation, enabling timely adjustments.
- Byproduct Mitigation : Column chromatography or recrystallization purifies the target compound. For example, brominated intermediates in similar syntheses achieve >90% purity after optimization .
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Using SHELX programs (e.g., SHELXD for phasing and SHELXL for refinement):
- Data Collection : High-resolution (<1.0 Å) diffraction data reduces noise.
- Twinned Crystal Handling : SHELXD identifies twin laws and corrects data integration.
- Validation Tools : R-factors, electron density maps, and ADDSYM in Olex2 ensure structural accuracy .
Q. What experimental approaches assess the compound’s kinase inhibition potential in cancer research?
- In Vitro Kinase Assays : Use recombinant kinases (e.g., c-Met) with ATP-competitive fluorescence polarization assays to measure IC₅₀ values.
- Cellular Models : Test antiproliferative effects on lung or pancreatic cancer cell lines, correlating results with kinase inhibition data.
- Molecular Docking : Software like AutoDock predicts binding modes to kinase active sites, guiding structure-activity relationship (SAR) studies .
Methodological Notes
- Synthetic Optimization : Prioritize green solvents (e.g., ethanol) and catalysts (e.g., CuSO₄ for click chemistry) to enhance sustainability .
- Data Contradictions : Conflicting bioactivity results may arise from assay conditions (e.g., cell line variability). Validate findings with orthogonal assays (e.g., Western blotting for kinase target engagement) .
- Crystallographic Pitfalls : Low-resolution data or twinning artifacts can mislead structural interpretations. Use PLATON to check for missed symmetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
